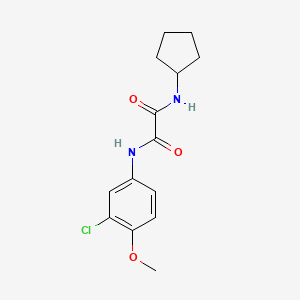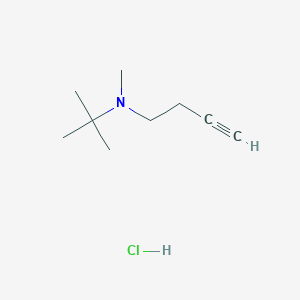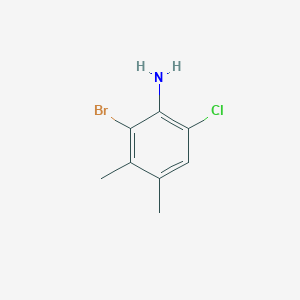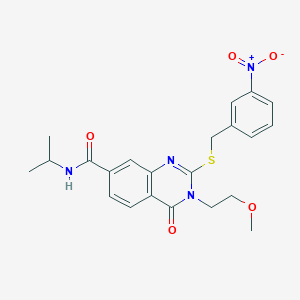
N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is similar to the one you mentioned. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 . Another similar compound is “3-CHLORO-4-METHOXYPHENYL ISOCYANATE” with a molecular formula of C8H6ClNO2 .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide” are not available, a study on the synthesis and characterization of (3-chloro 4-methoxyphenyl) dithiocarbamate was found . The reagent was prepared and diagnosed using several techniques such as NMR, FT-IR, CHNS, Mass .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are known to react exothermically with many classes of compounds, releasing toxic gases .Physical And Chemical Properties Analysis
“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” has a molecular weight of 184.620 . “3-CHLORO-4-METHOXYPHENYL ISOCYANATE” has a molecular formula of C8H6ClNO2 and an average mass of 183.592 Da .Aplicaciones Científicas De Investigación
Photophysical and Optoelectronic Properties
A study by Slodek et al. (2021) on a set of N-octylphenothiazine malononitriles showcases the relevance of similar structures to N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide in the field of photophysical and optoelectronic properties. These compounds, characterized by various substituents connected via an acetylene linker, displayed high thermal stability and showed potential in optoelectronic applications due to their photophysical properties, including intramolecular charge transfer absorption and emission bands. The study also highlighted the impact of substituents on the optical and electrochemical properties, underlining the significance of chemical modifications in developing novel materials for optoelectronic devices (Slodek et al., 2021).
Antimicrobial Activity
Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural features with this compound, has demonstrated potential antimicrobial activity. Özer et al. (2009) synthesized a series of these derivatives and explored their antimicrobial properties, suggesting the utility of such compounds in developing new antimicrobial agents. The study's findings contribute to the understanding of how structural variations can influence biological activity, offering a pathway for the creation of novel compounds with enhanced efficacy against microbial pathogens (Özer et al., 2009).
Drug Discovery and Molecular Interaction
The structure and function of this compound-like compounds are of interest in the realm of drug discovery, particularly concerning receptor-ligand interactions. For example, CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, demonstrates the importance of specific molecular interactions in therapeutic applications. Studies like those conducted by Snider et al. (1991) provide insights into the mechanisms of action of potential therapeutic agents and their specificity towards target receptors, contributing to the advancement of pharmacological research and the development of new treatments (Snider et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-12-7-6-10(8-11(12)15)17-14(19)13(18)16-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCZBNKFQLZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)
![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2881826.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)
![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)
![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)
methanone](/img/structure/B2881834.png)


![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

